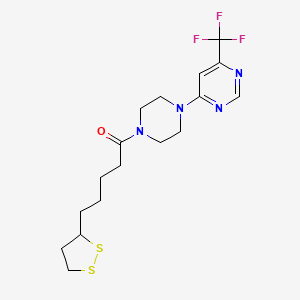
5-(1,2-Dithiolan-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(1,2-Dithiolan-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one” is a complex organic compound that features a variety of functional groups, including a dithiolane ring, a pyrimidine ring with a trifluoromethyl group, and a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-(1,2-Dithiolan-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one” would likely involve multiple steps, each targeting the formation of specific functional groups and the assembly of the final structure
Formation of the Dithiolane Ring: Starting with a suitable dithiolane precursor, such as 1,2-dithiolane-3-thione, the ring can be formed through cyclization reactions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring with a trifluoromethyl group can be synthesized using standard heterocyclic chemistry techniques, such as the Biginelli reaction or through condensation reactions involving trifluoromethylated precursors.
Formation of the Piperazine Ring: Piperazine derivatives can be synthesized through nucleophilic substitution reactions or by cyclization of appropriate diamines.
Coupling Reactions: The final assembly of the compound would involve coupling the dithiolane, pyrimidine, and piperazine moieties using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Green Chemistry: Employing environmentally friendly solvents and reagents.
Process Optimization: Streamlining steps to minimize waste and maximize yield.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dithiolane ring, leading to the formation of disulfides.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The pyrimidine and piperazine rings may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, substituted pyrimidines.
科学的研究の応用
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s unique structure may make it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Biochemical Research: Used as a probe to study biochemical pathways involving sulfur-containing compounds.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive functional groups.
Pharmaceuticals: As an intermediate in the synthesis of more complex therapeutic agents.
作用機序
The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, the compound might interact with biological targets such as enzymes or receptors through:
Binding to Active Sites: The dithiolane ring could form covalent bonds with thiol groups in proteins.
Inhibition or Activation: The pyrimidine and piperazine rings might modulate the activity of enzymes or receptors.
類似化合物との比較
Similar Compounds
5-(1,2-Dithiolan-3-yl)-1-(4-(trifluoromethyl)pyrimidin-4-yl)piperazine: Lacks the pentan-1-one moiety.
1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one: Lacks the dithiolane ring.
Uniqueness
The presence of both the dithiolane and trifluoromethylated pyrimidine rings in the same molecule is unique, potentially offering a combination of chemical reactivity and biological activity not found in similar compounds.
This outline provides a comprehensive framework for understanding and discussing the compound “5-(1,2-Dithiolan-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one”
特性
IUPAC Name |
5-(dithiolan-3-yl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N4OS2/c18-17(19,20)14-11-15(22-12-21-14)23-6-8-24(9-7-23)16(25)4-2-1-3-13-5-10-26-27-13/h11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTHJVUQFDHRFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-Chlorophenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2828076.png)
![2-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2828077.png)
![N-(2,4-dimethoxyphenyl)-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide](/img/structure/B2828078.png)
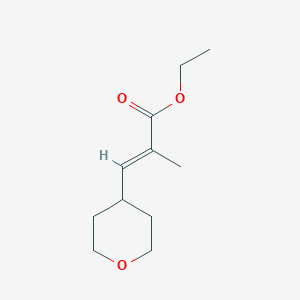
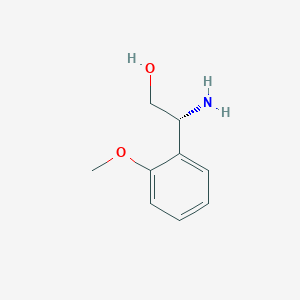


![(1S,6S)-2-Azabicyclo[4.2.0]octan-3-one](/img/structure/B2828088.png)
![2-Chloro-N-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide](/img/structure/B2828090.png)
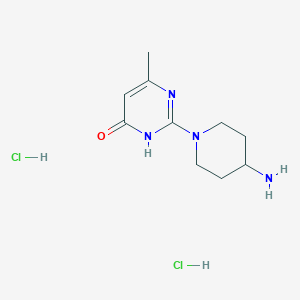
![N-cyclohexyl-4-methyl-6-[4-(4-methylpyrimidine-2-carbonyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2828094.png)
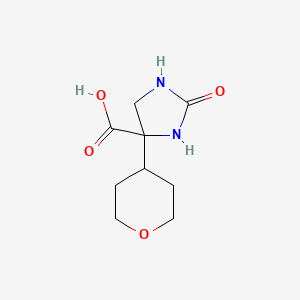
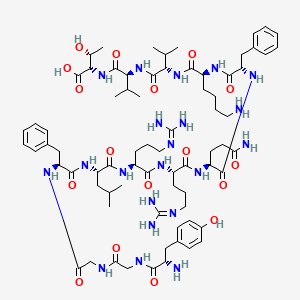
![3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1-(2-fluorophenyl)urea](/img/structure/B2828098.png)
